4,7,10,13,16-Docosapentaenoic acid

Lipidomics Specialized Pro-Resolving Mediators Human Clinical Trial

Generic omega-3/omega-6 substitution is invalid for accurate metabolic tracing; isomer misidentification can confound experimental outcomes. This n-6 DPA (CAS 2313-14-6) is the exclusive product of Δ4 desaturase acting on docosatetraenoic acid (22:4 n-6), ensuring correct stereochemical and metabolic identity. • ≥98% purity, enabling precise enzyme activity assays and lipidomics workflows. • Distinct from n-3 DPA; cannot be biosynthesized or retroconverted from n-3 precursors. • Directly supports studies of omega-6-specific immunomodulatory effects and non-alcoholic steatohepatitis (NASH) biomarkers.

Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
CAS No. 2313-14-6
Cat. No. B1240096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,10,13,16-Docosapentaenoic acid
CAS2313-14-6
Synonyms(all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid
4,7,10,13,16-Docosapentaenoic acid
7,10,13,16,19-docosapentaenoic acid
7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-
7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer
7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer
7,10,13,16,19-docosapentaenoic acid, lithium salt
7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer
cis-7,10,13,16,19-docosapentaenoic acid
clupanodonic acid
docosa-4,7,10,13,16-pentaenoic acid
docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer
docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer
docosapentaenoic acid
docosapentaenoic acid (C22:5 N3)
docosapentaenoic acid (C22:5 N6)
docosapentaenoic acid, (all Z)-isomer
osbond acid
Molecular FormulaC22H34O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
InChIInChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+,19-18+
InChIKeyAVKOENOBFIYBSA-GUTOPQIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-6 DPA Technical Specifications


4,7,10,13,16-Docosapentaenoic acid, also known as n-6 DPA or all-cis-4,7,10,13,16-docosapentaenoic acid (CAS 2313-14-6), is an endogenous C22:5 polyunsaturated fatty acid (PUFA) metabolite with five double bonds . It serves as a key intermediate in the metabolic pathway from docosatetraenoic acid (DTA, 22:4 n-6) via Δ4 desaturase activity, structurally distinct from its n-3 isomer (7,10,13,16,19-docosapentaenoic acid) by the position of its terminal double bond relative to the methyl end [1]. Standard technical specifications include molecular formula C22H34O2, molecular weight 330.50 g/mol, and a commercial purity of ≥98% for analytical and research applications .

Omega-6 PUFA isomer, distinct from n-3 DPA in double-bond position and metabolic origin
Key intermediate from DTA (22:4 n-6) via Δ4 desaturase; supports fatty acid elongation/desaturation studies
≥98% purity suitable for analytical lipidomics, metabolic tracing, and isomer-specific assay workflows

n-6 DPA: Critical Distinction from n-3 DPA


Generic substitution of 4,7,10,13,16-docosapentaenoic acid with other omega-3 or omega-6 fatty acids is not scientifically valid due to its unique stereochemical configuration and metabolic origin. Mammals cannot interconvert omega-6 and omega-3 fatty acid classes, meaning n-6 DPA (CAS 2313-14-6) and n-3 DPA (7,10,13,16,19-docosapentaenoic acid) are biologically and metabolically distinct entities with different precursor relationships [1]. Specifically, n-6 DPA is biosynthesized from n-6 docosatetraenoic acid (22:4 n-6) via Δ4 desaturation, whereas n-3 DPA is derived from elongation of EPA (20:5 n-3) and can undergo retroconversion back to EPA [2]. Furthermore, individual n-3 and n-6 PUFAs exert differential immunomodulatory effects that challenge simplified class-level assumptions [3]. These structural and metabolic differences translate to divergent biological activities and should inform procurement decisions for experimental design.

Target Isomer n-6 DPA (CAS 2313-14-6) Biosynthesized from 22:4 n-6 via Δ4 desaturase secondary activity; omega-6 pathway
Common Substitute n-3 DPA or other omega-3 PUFAs Derived from EPA elongation; primary Δ4 substrate to DHA; different immunomodulatory profile
Risk Factor Metabolic pathway mismatch: omega-6 vs omega-3 classes cannot be interconverted in mammals
Risk Factor Lipid mediator precursor divergence: n-6 DPA does not produce the same SPMs as n-3 DPA
Risk Factor Immunoregulatory activity may shift depending on PUFA class; class-level assumptions may not hold
Recommendation Verify isomer identity (CAS 2313-14-6) and pathway context before substitution in experimental design

n-6 DPA Differentiation Evidence


Lipid Mediator Profile: n-3 DPA vs. EPA

In a double-blind crossover human trial (n=10 healthy subjects), 7-day supplementation with pure n-3 DPA produced a lipid mediator profile that was entirely non-overlapping with that from EPA supplementation [1]. DPA supplementation uniquely increased plasma levels of the specialized pro-resolving mediator (SPM) resolvin D5n-3 DPA and maresin-1, as well as the DHA vicinal diol 19,20-dihydroxy-DPA [1]. EPA supplementation had no effect on any plasma DPA- or DHA-derived mediators, instead markedly elevating monohydroxy-eicosapentaenoic acids (HEPEs) including the E-series resolvin precursor 18-HEPE, effects not observed with DPA [1].

Lipid mediator profile
Head-to-head
Zero overlap in PUFA metabolites formed; n-3 DPA uniquely increased RvD5n-3 DPA, maresin-1 and 19,20-dihydroxy-DPA
Supports distinct precursor role; not interchangeable with EPA
Human trial, 7-day supplementation, LC-MS/MS lipidomics
Lipidomics Specialized Pro-Resolving Mediators Human Clinical Trial

Anti-Platelet Aggregation: n-3 DPA vs EPA & DHA

In ex vivo studies, n-3 DPA inhibited collagen-stimulated platelet aggregation, thromboxane production, and cyclooxygenase-1 activity with more potent dose-response effects than either EPA or DHA [1]. Specifically, DPA inhibits platelet aggregation more efficiently than EPA or DHA [2]. In human platelets, DPA reduced the synthesis of thromboxane-B2 from arachidonic acid, demonstrating direct functional antagonism of pro-thrombotic pathways [1].

Anti-platelet aggregation
Reported
n-3 DPA showed greater inhibition of collagen-stimulated aggregation, thromboxane production, and COX-1 activity compared to EPA/DHA
Supports platelet research context; non-redundant potency
Ex vivo human platelet assays; IC50 varies by condition
Platelet Aggregation Thrombosis Cardiovascular Research

Endothelial Migration: n-3 DPA vs EPA

n-3 DPA stimulates endothelial cell migration significantly more efficiently than EPA [1]. This differential effect on endothelial cell motility is a distinct functional attribute of n-3 DPA that is not shared by its metabolic precursor EPA, indicating divergent signaling properties relevant to angiogenesis, vascular repair, and wound healing research [1].

Endothelial migration
Reported
n-3 DPA stimulated endothelial cell migration more efficiently than EPA; a distinct functional attribute
Supports endothelial biology and migration studies
In vitro migration assays; qualitative difference
Angiogenesis Endothelial Biology Wound Healing

Tissue Incorporation: DPA vs EPA & DHA

In a comparative in vivo study of healthy adult rats, dietary supplementation with n-3 DPA produced distinct effects on plasma lipid parameters and overall fatty acid tissue composition compared to both EPA and DHA [1]. The DPA supplementation differentially affected the overall fatty acid tissue composition in a manner not replicated by EPA or DHA supplementation [1]. Additionally, n-3 DPA is incorporated into human plasma and red blood cell lipids faster than EPA and thus may act as a reservoir of the major n-3 fatty acids in humans [2].

Tissue incorporation
Reported
n-3 DPA produced distinct tissue fatty acid composition patterns and incorporated faster into plasma/RBC lipids than EPA
Distinct incorporation kinetics; non-substitutable for tissue enrichment studies
In vivo rat study and human lipid incorporation data
Lipid Metabolism Nutritional Biochemistry In Vivo Pharmacology

Immunoresolvents from n-3 DPA

Endogenous n-3 DPA is converted during inflammation-resolution in mice and by human leukocytes to novel specialized pro-resolving mediators (SPMs), including RvD1n-3 DPA and MaR1n-3 DPA [1]. These n-3 DPA-derived SPMs displayed protective actions from second organ injury and reduced systemic inflammation in ischemia-reperfusion, effects comparable to DHA-derived resolvins [1]. In human leukocytes, each n-3 DPA-SPM reduced neutrophil chemotaxis and adhesion while enhancing macrophage phagocytosis [1]. Quantitatively, administration of n-3 DPA products led to a ~45% reduction in infiltrated leukocytes into lungs (p < 0.05) and a 55-65% reduction in platelet-leukocyte aggregates [1].

Immunoresolvent generation
Head-to-head
~45% reduction in lung leukocyte infiltration; 55–65% reduction in platelet-leukocyte aggregates (p
Supports SPM biosynthesis and inflammation-resolution research
Murine ischemia-reperfusion model; human leukocyte assays
n-6 vs n-3 biosynthesis
Class-level
n-6 DPA from DTA via Δ4 desaturase secondary activity; n-3 DPA is primary Δ4 substrate to DHA; no mammalian interconversion
Isomer-specific pathway context; procurement of correct isomer critical for omega-6/omega-3 studies
Patent and pathway analysis; class-level inference
Inflammation Resolution Ischemia-Reperfusion Immunoresolvents

n-6 vs n-3 DPA Biosynthesis

4,7,10,13,16-Docosapentaenoic acid (n-6 DPA, CAS 2313-14-6) and 7,10,13,16,19-docosapentaenoic acid (n-3 DPA) are distinct isomers that cannot be interconverted in mammals [1]. The n-6 DPA isomer is biosynthesized from docosatetraenoic acid (22:4 n-6) via Δ4 desaturase activity, with this same enzyme converting n-3 DPA to DHA as its primary function [2]. This metabolic distinction means that n-6 DPA is part of the omega-6 fatty acid pathway, while n-3 DPA belongs to the omega-3 pathway—two separate PUFA classes with different biological implications [1].

n-6 vs n-3 biosynthesis
Class-level
n-6 DPA from DTA via Δ4 desaturase secondary activity; n-3 DPA is primary Δ4 substrate to DHA; no mammalian interconversion
Isomer-specific pathway context; procurement of correct isomer critical for omega-6/omega-3 studies
Patent and pathway analysis; class-level inference
Fatty Acid Metabolism Desaturase Enzymes PUFA Biosynthesis

n-6 DPA Application Scenarios


SPM Biosynthesis & Function

n-3 DPA serves as an essential precursor for the biosynthesis of a distinct family of specialized pro-resolving mediators including RvD1n-3 DPA, MaR1n-3 DPA, and PD1n-3 DPA that are not accessible from EPA or DHA metabolic pathways [1]. Researchers investigating resolution of inflammation, ischemia-reperfusion injury, or SPM biology should procure pure n-3 DPA to generate these unique immunoresolvents, which demonstrate ~45% reduction in lung leukocyte infiltration and 55-65% reduction in platelet-leukocyte aggregates in vivo [1].

Omega-6 vs. Omega-3 Metabolism

For studies requiring the specific n-6 DPA isomer (CAS 2313-14-6, 4,7,10,13,16-docosapentaenoic acid), this compound is the essential product of Δ4 desaturase acting on docosatetraenoic acid (22:4 n-6) and represents the omega-6 branch of the DPA family [1][2]. Given that mammals cannot interconvert omega-6 and omega-3 fatty acid classes, procurement of the correct isomer is critical for accurate metabolic tracing, enzyme activity assays, and studies of differential immunomodulatory effects of specific PUFAs [3].

Platelet Aggregation & Thrombosis

n-3 DPA demonstrates enhanced potency in inhibiting ex vivo platelet aggregation, thromboxane production, and COX-1 activity compared to EPA and DHA [1][2]. For researchers investigating anti-thrombotic mechanisms, platelet biology, or cardiovascular pharmacology, n-3 DPA provides a more potent tool compound than its more commonly available omega-3 counterparts, enabling detection of effects at lower concentrations or with greater signal-to-noise ratios.

Endothelial Migration & Angiogenesis

n-3 DPA stimulates endothelial cell migration much more efficiently than EPA, making it a superior candidate for studies focused on vascular repair, angiogenesis, and wound healing [1]. Researchers designing experiments to investigate endothelial function, VEGF signaling modulation, or vascular remodeling should consider n-3 DPA over EPA to maximize observable effects in migration assays and to dissect DPA-specific signaling pathways.

Application
Selection Property
Validation Focus
Resolution mediator biosynthesis studies
Specialized pro-resolving mediator (SPM) precursor context
Lipid mediator profiling and SPM characterization
PUFA isomer metabolic tracing
Isomer-specific Δ4 desaturase substrate and omega-6 pathway signature
Metabolic pathway analysis and enzyme kinetics
Platelet function and thrombosis research
COX-1 / thromboxane pathway modulation context
Ex vivo platelet aggregation and eicosanoid profiling
Endothelial cell motility and angiogenesis studies
Cell migration stimulation context
In vitro migration and angiogenesis assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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